4-Aminoquinoline-7-carboxylic acid
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Overview
Description
4-Aminoquinoline-7-carboxylic acid is a form of aminoquinoline with the amino group at the 4-position of the quinoline . The compound has been used as a precursor for the synthesis of its derivatives . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .
Synthesis Analysis
The synthesis of 4-aminoquinoline compounds has been reported in the literature . For example, Elghamry and co-workers used a one-step and one-pot method to synthesize quinoline-4-carboxylic acids in water . They used enaminone as a replacement for 1,3-dicarbinols, which improved the yield and practicality of the reaction .Molecular Structure Analysis
The molecular structure of 4-aminoquinoline compounds has been studied using various methods . Molecular descriptors describing the 0, 1, and 2-dimensional properties of the compounds, encompassing information such as constitutional counts, chemical functionality, and topological features, were calculated .Chemical Reactions Analysis
The chemical reactions of 4-aminoquinoline compounds have been studied extensively . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline compounds have been analyzed . For example, the hydrophilic properties of the compounds were found to be crucial in predicting activity against the chloroquine-sensitive NF54 parasite strain .Scientific Research Applications
Malaria Treatment and Drug Resistance
4-Aminoquinoline compounds like chloroquine and amodiaquine have been central to treating malaria. Research has identified genetic markers associated with resistance to these drugs in Plasmodium falciparum, the parasite responsible for malaria. For instance, the tyrosine-86 allele of the pfmdr1 gene has been linked to resistance against chloroquine and amodiaquine. Studies have shown a significantly higher prevalence of this allele in parasites that survived treatment, suggesting a genetic basis for resistance (Duraisingh et al., 1997)[https://consensus.app/papers/evidence-selection-tyrosine86-allele-gene-plasmodium-duraisingh/67fb6330e1db51818ed3e8ad643d82bf/?utm_source=chatgpt].
Pharmacokinetics and Safety
Investigations into the pharmacokinetics and safety of 4-Aminoquinoline compounds have led to the development of new drugs with improved efficacy and reduced toxicity. WR 238605, an 8-aminoquinoline derivative, has shown promise in prophylaxis and treatment of malaria with favorable safety and pharmacokinetic profiles (Brueckner et al., 1998)[https://consensus.app/papers/firsttimeinhumans-safety-pharmacokinetics-238605-brueckner/364e1c0e08025ca0a289e1105cc2ed99/?utm_source=chatgpt]. Such studies are crucial for developing new antimalarial agents that are effective against drug-resistant strains of the parasite.
Drug Development and Evaluation
Research has also focused on the development and evaluation of novel 4-Aminoquinoline compounds for various therapeutic applications. For example, studies on WR6026, another 8-aminoquinoline, have explored its potential in treating visceral leishmaniasis, showcasing the versatility of 4-Aminoquinoline derivatives in addressing different parasitic infections (Sherwood et al., 1994)[https://consensus.app/papers/phase-efficacy-trial-8aminoquinoline-wr6026-treatment-sherwood/b5642c44eb1e56ed9a84f19afb406458/?utm_source=chatgpt].
Safety And Hazards
Future Directions
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs have been reviewed . The review highlights the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
properties
IUPAC Name |
4-aminoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXCLCEVZPSAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677848 |
Source
|
Record name | 4-Aminoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinoline-7-carboxylic acid | |
CAS RN |
1242260-87-2 |
Source
|
Record name | 4-Aminoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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